1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone
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Overview
Description
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C12H13ClF3N3O and its molecular weight is 307.7. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Anti-Mycobacterial Activity
Piperazine, a six-membered nitrogen-containing heterocycle, has been identified as a core structure in numerous marketed drugs with diverse pharmacological activities. Specifically, a significant number of piperazine-based molecules have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these potent piperazine-based anti-TB molecules have been elaborately discussed, highlighting their potential as safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Broad Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives have been patented for a variety of therapeutic uses, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The ability to modify the substitution pattern on the piperazine nucleus has facilitated the recognition of differences in the medicinal potential of resultant molecules. This highlights the flexibility of piperazine as a building block in drug discovery for various diseases, emphasizing the critical impact of substituent modification on the pharmacokinetic and pharmacodynamic factors of the resulting molecules (Rathi et al., 2016).
Mechanism of Action
Target of Action
The compound “1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone” contains a piperazine moiety, which is widely employed in drugs and shows a wide range of biological and pharmaceutical activity . Piperazine derivatives are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds containing a piperazine moiety can affect a variety of biochemical pathways depending on their specific targets .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have been shown to have a broad range of effects on various types of cells and cellular processes .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-8-1-2-10(9(17)7-8)18-3-5-19(6-4-18)11(20)12(14,15)16/h1-2,7H,3-6,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZTQVTUTWHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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